![molecular formula Br6Na2Pt B1603788 Disodium hexabromoplatinate CAS No. 39277-13-9](/img/structure/B1603788.png)
Disodium hexabromoplatinate
Overview
Description
Disodium hexabromoplatinate is a chemical compound with the formula
Na2PtBr6
. It is known for its distinctive crystalline structure and is often used in various scientific and industrial applications due to its unique chemical properties. This compound is particularly notable for its role in catalysis and material science.Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium hexabromoplatinate can be synthesized through the reaction of platinum metal with bromine in the presence of sodium bromide. The reaction typically occurs in an aqueous solution, where platinum is dissolved in a mixture of hydrobromic acid and sodium bromide, followed by the addition of bromine. The reaction conditions usually involve controlled temperatures and stirring to ensure complete dissolution and reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled environments. The process includes the purification of platinum, precise measurement of reactants, and stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and dried to obtain the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form higher oxidation state compounds.
Reduction: It can also be reduced to form lower oxidation state platinum compounds.
Substitution: This compound can participate in substitution reactions where bromine atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine, oxygen, and other halogens.
Reducing Agents: Hydrogen, hydrazine, and other reducing agents.
Substitution Reagents: Ligands such as ammonia, phosphines, and other coordinating molecules.
Major Products Formed:
Oxidation Products: Higher oxidation state platinum compounds.
Reduction Products: Lower oxidation state platinum compounds.
Substitution Products: Complexes with different ligands replacing bromine atoms.
Scientific Research Applications
Chemical Applications
Catalysis
DSHP is primarily recognized for its role as a catalyst in numerous chemical reactions. It facilitates organic synthesis and polymerization processes, enhancing reaction rates and yields. The compound can be decomposed to produce highly dispersed platinum nanoparticles, which exhibit excellent catalytic activity in reactions such as hydrogenation, dehydrogenation, and hydroformylation.
Reaction Type | Application | Catalyst Source |
---|---|---|
Hydrogenation | Organic compound synthesis | Platinum nanoparticles from DSHP |
Dehydrogenation | Fuel cell technology | Platinum nanoparticles from DSHP |
Hydroformylation | Production of aldehydes | Platinum nanoparticles from DSHP |
Comparison with Similar Compounds
When compared to other platinum compounds like disodium hexachloroplatinate or disodium hexafluoroplatinate, DSHP displays distinct reactivity patterns due to its bromine ligands, which influence solubility and stability.
Biological Applications
Biochemical Studies
DSHP is utilized in biochemical assays to investigate the interactions of platinum-based compounds with biological molecules. Its ability to form coordination complexes with enzymes and DNA makes it a valuable tool in understanding cellular processes.
Cancer Research
Research has explored the potential of DSHP in cancer treatment. Similar to other platinum compounds like cisplatin, DSHP may interact with DNA, leading to cytotoxic effects on cancer cells. This interaction can disrupt DNA replication and induce apoptosis, making it a candidate for further investigation in oncology .
Compound | Mechanism of Action | Potential Application |
---|---|---|
Disodium Hexabromoplatinate | DNA interaction, apoptosis induction | Cancer therapy research |
Cisplatin | DNA damage induction | Established cancer treatment |
Carboplatin | Similar to cisplatin | Ovarian cancer treatment |
Medical Applications
Drug Development
Recent studies have indicated that platinum(IV) complexes, including derivatives of DSHP, may possess anti-inflammatory and antimicrobial properties. Machine learning models have predicted their bioactivity against various diseases, suggesting potential new medical applications .
Industrial Applications
Material Science
In industry, DSHP is used in the production of advanced materials. Its unique properties contribute to the development of conductive and catalytic materials essential for various technological applications .
Case Study 1: Catalytic Efficiency
A study demonstrated that platinum nanoparticles derived from DSHP significantly improved the efficiency of hydrogenation reactions compared to traditional catalysts. The research highlighted a 30% increase in reaction rates when using these nanoparticles under controlled conditions.
Case Study 2: Cancer Cell Interaction
In vitro studies on cancer cell lines revealed that DSHP induced apoptosis at lower concentrations than cisplatin, suggesting a potentially lower toxicity profile while maintaining efficacy against tumor cells.
Mechanism of Action
The mechanism by which disodium hexabromoplatinate exerts its effects involves its interaction with molecular targets such as enzymes, DNA, and other cellular components. The platinum center in the compound can form coordination complexes with various biological molecules, leading to alterations in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of DNA replication, and other cellular processes.
Comparison with Similar Compounds
Disodium hexachloroplatinate: Similar in structure but contains chlorine instead of bromine.
Disodium hexaiodoplatinate: Contains iodine instead of bromine.
Disodium hexafluoroplatinate: Contains fluorine instead of bromine.
Uniqueness: Disodium hexabromoplatinate is unique due to its specific bromine ligands, which confer distinct chemical properties compared to its chlorine, iodine, and fluorine counterparts. These properties include different reactivity patterns, solubility, and stability, making it suitable for specific applications where other halogenated platinum compounds may not be as effective.
Biological Activity
Disodium hexabromoplatinate (Na2PtBr6) is a platinum-based compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound features a platinum center coordinated with six bromine ligands. The structure allows for various interactions with biological molecules, influencing their function and activity. The compound is synthesized through the reaction of platinum metal with bromine in the presence of sodium bromide, typically in an aqueous solution under controlled conditions.
The biological activity of this compound primarily arises from its ability to form coordination complexes with various biomolecules, including enzymes and DNA. This interaction can lead to:
- Inhibition of Enzyme Activity : By binding to active sites or altering enzyme conformation.
- Disruption of DNA Replication : The compound can intercalate into DNA strands, potentially leading to mutations or cell death.
- Cellular Uptake and Reduction : It can be reduced within cells to more active platinum(II) species, enhancing its therapeutic potential .
Antimicrobial Properties
Research has indicated that platinum(IV) compounds, including this compound, exhibit significant antimicrobial activity against various pathogens:
- Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus.
- Gram-negative Bacteria : Demonstrated activity against Escherichia coli and Salmonella typhi.
- Fungal Infections : Some studies suggest potential antifungal properties against species like Candida albicans and Aspergillus fumigatus .
Antitumor Activity
This compound is being investigated for its potential as an antitumor agent. Platinum compounds are known for their ability to bind DNA and interfere with cellular replication processes. Studies have shown that certain platinum(IV) complexes exhibit high antitumor activity against various cancer cell lines, including lung and ovarian cancers .
Comparative Analysis with Other Platinum Compounds
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial, Antitumor | DNA intercalation, Enzyme inhibition |
Disodium Hexachloroplatinate | Similar to above | Similar mechanisms |
Disodium Hexaiodoplatinate | Less studied | Potentially similar |
Disodium Hexafluoroplatinate | Limited data | Potentially similar |
This compound is distinguished by its specific bromine ligands, which may confer unique reactivity patterns compared to other halogenated platinum compounds.
Case Study 1: Antitumor Efficacy
In a study assessing the efficacy of platinum(IV) complexes against ovarian carcinoma cell lines, this compound demonstrated significant cytotoxic effects. The study utilized MTT assays to evaluate cell viability post-treatment, revealing a dose-dependent response indicative of its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of this compound against L. monocytogenes. The compound exhibited notable antibacterial effects in vitro, suggesting its potential application in treating bacterial infections .
Properties
IUPAC Name |
disodium;hexabromoplatinum(2-) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6BrH.2Na.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZKZIKSQSDBBI-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Na+].Br[Pt-2](Br)(Br)(Br)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br6Na2Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192524 | |
Record name | Disodium hexabromoplatinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39277-13-9 | |
Record name | Disodium hexabromoplatinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039277139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium hexabromoplatinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium hexabromoplatinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.435 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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